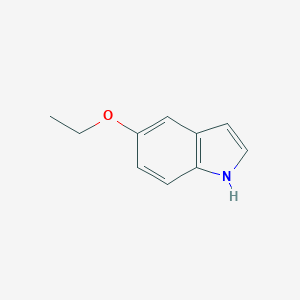

5-エトキシインドール

概要

説明

5-Ethoxyindole (5-EI) is a synthetic compound, which was first synthesized in the early 1960s by the German chemist, Professor Heinz Schmid. It is a derivative of indole, which is an aromatic heterocyclic organic compound. 5-EI has been widely studied for its diverse biological activities and has been used in various scientific research applications.

科学的研究の応用

植物免疫強化

5-エトキシインドールは、メラトニンの化学的ホモログであり、植物免疫に関連する研究で使用されてきました。 例えば、植物エリシターである5-メトキシインドールを含む研究では、バイオチャ―ナノ粒子が、植物の成長を促進するためのユニークなデリバリープラットフォームとして機能しました . これは、5-エトキシインドールが、植物の免疫と成長を促進するための同様の用途に使用できる可能性があることを示唆しています。

抗真菌活性

5-エトキシインドールは、抗真菌活性を有する可能性があります。ある研究では、メラトニンのホモログである5-メトキシインドールが、メラトニンと比較して、F. graminearum PH-1に対してより強い悪影響活性を示すことが示されました . これは、5-エトキシインドールが、抗真菌剤の開発に使用できる可能性があることを示唆しています。

神経薬理学的関心

5-エトキシインドールは、神経薬理学的に興味深い可能性があります。 5-メトキシ-インドールカルボン酸(5MICA)の3,4-ジヒドロキシベンズアルデヒドヒドラゾン誘導体と、2-メトキシ-4-ヒドロキシフェニル環を有する新規合成アナログに関する研究が、単結晶X線回折法を使用して行われました . これは、5-エトキシインドールが、神経薬理学的薬物の開発に使用できる可能性があることを示唆しています。

ラジカル捕捉特性

5-エトキシインドールは、ラジカル捕捉特性を持つ可能性があります。 上記の同じ研究では、2つの化合物のルミノール増強化学発光を用いた次亜塩素酸イオンの捕捉能力についても調べられました . これは、5-エトキシインドールが、抗酸化剤の開発に使用できる可能性があることを示唆しています。

胚発生

5-エトキシインドールは、胚発生に関連する研究で使用できる可能性があります。 ある研究では、5-HTの含有量に時間依存的な有意な変化が見られることが注目されました . これは、5-エトキシインドールが、胚発生に関連する治療法の開発に使用できる可能性があることを示唆しています。

持続可能なナノ対応農業

5-エトキシインドールは、持続可能なナノ対応農業に使用できる可能性があります。植物エリシターである5-メトキシインドールを含む研究では、外因性のナノスケールバイオチャ―修正を使用して、植物の防御反応を刺激し、重要な病原菌であるP. nicotianaeに対する抵抗性を引き出すことに成功しました . これは、5-エトキシインドールが、同様の用途で、病原菌に対する作物の抵抗性を向上させるために使用できる可能性があることを示唆しています。

作用機序

Target of Action

It’s structurally similar compound, 5-hydroxyindole, is known to interact with l-type calcium channels located on colonic smooth muscle cells

Mode of Action

Based on the action of 5-hydroxyindole, it can be hypothesized that 5-ethoxyindole might interact with its targets to modulate their activity . This interaction could lead to changes in cellular processes, such as acceleration of gut contractility .

Biochemical Pathways

5-hydroxyindole, a similar compound, is known to be involved in the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-htp) to 5-hydroxyindole via the tryptophanase (tnaa) enzyme . This suggests that 5-Ethoxyindole might be involved in similar biochemical pathways.

Result of Action

Based on the effects of 5-hydroxyindole, it can be hypothesized that 5-ethoxyindole might accelerate gut contractility and increase serotonin production .

Action Environment

It’s known that the production of 5-hydroxyindole is inhibited upon ph reduction in in vitro studies . This suggests that the action of 5-Ethoxyindole might also be influenced by environmental factors such as pH.

Safety and Hazards

生化学分析

Biochemical Properties

It is known that indole derivatives, which include 5-Ethoxyindole, have diverse biological activities . They have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .

Cellular Effects

Related compounds such as 5-methoxyindole metabolites have been shown to control COX-2 expression at the transcriptional level . These metabolites inhibit COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors .

Molecular Mechanism

Related compounds such as 5-methoxyindole metabolites have been shown to control COX-2 expression at the transcriptional level . These metabolites inhibit COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors .

Metabolic Pathways

Related compounds such as 5-methoxyindole metabolites are known to be involved in the metabolism of L-tryptophan .

特性

IUPAC Name |

5-ethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPDICCMASELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406438 | |

| Record name | 5-Ethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10501-17-4 | |

| Record name | 5-Ethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 5-ethoxyindole highlighted in the provided research?

A: The primary application of 5-ethoxyindole (5-ethoxy-1H-indole) discussed in the research is its use as a precursor in synthesizing compounds for dyeing keratin materials, particularly human hair. [] This application leverages the reactivity of the indole ring system and the potential for color modification through the introduction of various substituents.

Q2: How does the structure of 5-ethoxyindole relate to its color-changing properties in hair dye formulations?

A: The research specifically focuses on 4- or 7-substituted indoles for dyeing hair. [] While 5-ethoxyindole itself isn't directly used as a dye, its structure serves as a foundation for adding specific substituents. The presence of the ethoxy group at the 5-position and the potential for further substitutions at positions 4 and 7 likely influence the molecule's electronic properties, impacting its interaction with light and thus its color. Further research would be needed to elucidate the precise relationship between the substitution patterns and the resulting color variations.

Q3: Beyond hair dyes, has 5-ethoxyindole been explored for other biological applications?

A: Yes, research indicates that a derivative of 5-ethoxyindole, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), demonstrates affinity for the human dopamine D2 receptor. [] This compound was designed as a modification of D2AAK1, a multi-target compound with potential applications in neuroscience research.

Q4: What is known about the thermal stability of 5-ethoxyindole derivatives?

A: Thermal analysis of D2AAK1_3, a derivative of 5-ethoxyindole, revealed good thermal stability. [] TG-DSC and TG-FTIR analyses provided insights into its decomposition behavior in air and nitrogen atmospheres. This information is crucial for understanding the compound's behavior during synthesis, storage, and potential applications.

Q5: Are there efficient synthetic routes available for producing 5-ethoxyindole and its derivatives?

A: Yes, research highlights a convenient synthesis of 3-(γ-aminopropyl)-5-ethoxyindole, a derivative of 5-ethoxyindole, starting from p-phenetidine and α-methylacetoacetate. [, ] This method is praised for its reduced number of intermediates and improved purification techniques, suggesting its potential for scalable synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)